Home > Products > Screening Compounds P57961 > Quinoderm hydrocortisone
Quinoderm hydrocortisone - 78515-97-6

Quinoderm hydrocortisone

Catalog Number: EVT-1594247
CAS Number: 78515-97-6
Molecular Formula: C44H48KNO14S
Molecular Weight: 886 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hydrocortisone was first isolated from adrenal glands in the 1930s and has since been synthesized for medical use. It is derived from natural steroid hormones produced by the adrenal cortex and can be synthesized chemically or through biological fermentation processes. The synthesis methods vary, with chemical synthesis often involving multiple steps to achieve the desired compound .

Classification

Quinoderm hydrocortisone falls under the category of corticosteroids, specifically glucocorticoids. These compounds are characterized by their ability to modulate inflammatory responses and are classified based on their potency and duration of action. Hydrocortisone is considered a low-potency corticosteroid, making it suitable for treating mild to moderate inflammatory skin conditions .

Synthesis Analysis

Methods

The synthesis of hydrocortisone can be achieved through two primary methods: chemical synthesis and biological fermentation.

  1. Chemical Synthesis: This method typically involves several steps:
    • Starting from steroidal precursors, specific functional groups are modified using reagents like lithium borohydride for selective reductions.
    • Additional reactions may include ketal protection and dehydrogenation to form the final product .
  2. Biological Fermentation: This involves using microorganisms capable of converting steroid precursors into hydrocortisone. For instance, certain strains of bacteria can biotransform cortisone into hydrocortisone with high yields under optimized conditions .

Technical Details

The chemical synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Biological methods may involve optimizing growth conditions for microbial cultures to enhance production efficiency.

Molecular Structure Analysis

Structure

Hydrocortisone has the following molecular formula: C21H30O5C_{21}H_{30}O_{5}. Its structure includes:

  • A four-ring steroid backbone.
  • Hydroxyl groups at positions 11, 17, and 21.
  • A ketone group at position 3.

This specific arrangement contributes to its biological activity as a glucocorticoid .

Data

  • Molar Mass: 362.466 g/mol
  • IUPAC Name: 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione
  • CAS Number: 50-23-7
Chemical Reactions Analysis

Hydrocortisone undergoes various chemical reactions that are crucial for its synthesis and metabolism:

  1. Reduction Reactions: Involves converting ketones to hydroxyl groups using reducing agents.
  2. Dehydrogenation: This process removes hydrogen atoms from specific positions in the steroid structure to form double bonds.
  3. Hydrolysis: Involves breaking down ester bonds in derivatives of hydrocortisone to yield the active compound .

These reactions are essential for both synthesizing hydrocortisone in the laboratory and understanding its metabolic pathways in the body.

Mechanism of Action

Hydrocortisone exerts its effects by binding to glucocorticoid receptors in target tissues. This interaction leads to:

  • Inhibition of Inflammatory Mediators: Hydrocortisone reduces the expression of pro-inflammatory cytokines and enzymes like phospholipase A2.
  • Gene Regulation: The binding activates transcription factors that promote anti-inflammatory gene expression while suppressing genes involved in inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Sparingly soluble in water; more soluble in organic solvents like ethanol.

Chemical Properties

  • pH Stability: Hydrocortisone is stable within a pH range of approximately 4–7.
  • Thermal Stability: It decomposes at elevated temperatures, which must be considered during formulation development.

These properties influence how Quinoderm hydrocortisone is formulated for topical applications.

Applications

Quinoderm hydrocortisone is primarily used in dermatology for:

  • Treating inflammatory skin conditions such as eczema and psoriasis.
  • Alleviating allergic reactions on the skin.
  • Managing symptoms associated with insect bites or stings.

The combination of hydrocortisone with other active ingredients enhances its therapeutic efficacy, making it a valuable option in clinical practice for managing various dermatological disorders .

Introduction to Quinoderm Hydrocortisone in Dermatological Therapeutics

Historical Development of Combination Therapies in Acne Management

The conceptual foundation for Quinoderm hydrocortisone emerged during the mid-20th century, when dermatologists recognized that acne pathogenesis involved four interconnected factors: follicular hyperkeratinization, excess sebum production, Cutibacterium acnes proliferation, and inflammation. Early monotherapies like sulfur or resorcinol offered limited efficacy due to their narrow mechanisms. Benzoyl peroxide, introduced in the 1920s, became a cornerstone for its potent antibacterial and keratolytic effects but frequently caused dose-dependent irritation, erythema, and peeling, reducing treatment adherence [3] [7].

Table 1: Evolution of Key Acne Combination Therapies

EraDominant AgentsTherapeutic LimitationsInnovations
1920s–1950sSulfur, resorcinolLow efficacy; odor and stainingAntibacterial focus
1960s–1980sBenzoyl peroxide (monotherapy)Skin irritation; poor adherenceAddition of anti-irritants (e.g., hydrocortisone)
1990s–PresentBPO + antibiotics (e.g., clindamycin)Antibiotic resistance riskIncorporation of retinoids/anti-inflammatories

In 1964, a pivotal clinical study directly compared "Quinoderm" (BPO cream) against "Quinoderm Hydrocortisone" (BPO + 1% hydrocortisone). The hydrocortisone-containing formulation demonstrated superior tolerability and accelerated reduction in inflammatory lesions, attributed to hydrocortisone’s capacity to counteract BPO-induced irritation and directly suppress inflammation [1]. This study validated the paradigm that combining an antimicrobial with an anti-inflammatory agent could address both disease etiology and treatment-related adverse effects. Subsequent innovations, such as BPO-clindamycin (1970s) and adapalene-BPO (2000s), further cemented combination therapy as a gold standard [2] [7].

Therapeutic Rationale for Multi-Agent Formulations in Inflammatory Skin Conditions

The efficacy of Quinoderm hydrocortisone arises from complementary pharmacodynamics targeting distinct acne pathways:

  • Benzoyl Peroxide (BPO):
  • Antimicrobial Action: Generates free radicals that oxidize bacterial proteins, eliminating C. acnes and reducing follicular colonization [7].
  • Keratolytic Effect: Promotes desquamation of the stratum corneum, preventing comedone formation [7].
  • Anti-Inflammatory Contribution: By reducing bacterial load, BPO indirectly decreases pro-inflammatory cytokines (e.g., IL-1α, TNF-α) [7].

  • Hydrocortisone:

  • Glucocorticoid Receptor Agonism: Binds intracellular receptors to inhibit phospholipase A2, suppressing prostaglandin and leukotriene synthesis [9].
  • Vasoconstrictive Effects: Reduces erythema and edema by decreasing capillary permeability [5] [9].
  • Immunomodulation: Downregulates NF-κB and other transcription factors, curtailing neutrophil chemotaxis and inflammatory mediator release [5] [9].

Table 2: Molecular Mechanisms of Quinoderm Hydrocortisone Components

ComponentMolecular TargetBiological EffectPathway Impact
Benzoyl peroxideBacterial cell membranesFree radical-mediated protein oxidationAntimicrobial; Comedolytic
HydrocortisoneGlucocorticoid receptor (NR3C1)Inhibition of phospholipase A2; NF-κB suppressionAnti-inflammatory; Vasoconstriction

Synergistically, hydrocortisone mitigates BPO’s irritant effects—a critical advantage given that inflammation compromises the skin barrier and amplifies sensitivity. Clinical data confirm that BPO-hydrocortisone combinations reduce lesion counts more effectively than BPO alone, particularly for inflammatory papules and pustules, while improving treatment adherence due to enhanced tolerability [3] [5]. This mechanistic synergy underscores why modern acne guidelines prioritize fixed-dose combinations over sequential monotherapies for moderate-severe inflammatory acne [2] [7].

Properties

CAS Number

78515-97-6

Product Name

Quinoderm hydrocortisone

IUPAC Name

potassium;benzoyl benzenecarboperoxoate;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrogen sulfate;quinolin-8-ol

Molecular Formula

C44H48KNO14S

Molecular Weight

886 g/mol

InChI

InChI=1S/C21H30O5.C14H10O4.C9H7NO.K.H2O4S/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12;11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1-10H;1-6,11H;;(H2,1,2,3,4)/q;;;+1;/p-1/t14-,15-,16-,18+,19-,20-,21-;;;;/m0..../s1

InChI Key

CQJBBGRVVILUIE-JGKRVETLSA-M

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Synonyms

quinoderm hydrocortisone

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.